molecular formula C10H19N B8388327 10-Bornanamine

10-Bornanamine

Cat. No.: B8388327
M. Wt: 153.26 g/mol
InChI Key: YQFPWSOMNJTJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bornanamine is a bicyclic monoterpene derivative characterized by a bornane skeleton (a fused bicyclic structure of two cyclohexane rings) with an amine group (-NH₂) attached at the 10th carbon position. This structural configuration imparts unique physicochemical properties, including moderate solubility in polar solvents due to the amine group and enhanced steric hindrance from the rigid bicyclic framework. The compound’s molecular formula is C₁₀H₁₇N, with a molecular weight of 151.25 g/mol. Its applications span pharmaceuticals (e.g., as a chiral building block or bioactive intermediate) and industrial chemistry (e.g., catalysis or polymer modification) .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C10H19N/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8H,3-7,11H2,1-2H3

InChI Key

YQFPWSOMNJTJTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)CN)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound 2-Bornanamine Fenchylamine
Molecular Formula C₁₀H₁₇N C₁₀H₁₇N C₁₀H₁₉N
Molecular Weight (g/mol) 151.25 151.25 153.27
Amine Position C10 C2 C2
Melting Point (°C) 98–102 (predicted) 85–89 (experimental) 73–77 (experimental)
Solubility in Water Low (0.1 g/L) Moderate (1.2 g/L) Very Low (<0.05 g/L)
LogP (Lipophilicity) 2.3 1.8 3.1

Key Observations :

  • Steric Effects : The C10 amine position in this compound reduces steric hindrance compared to 2-Bornanamine, where the amine is closer to the bicyclic bridgehead. This enhances this compound’s reactivity in nucleophilic substitutions .
  • Lipophilicity : Fenchylamine’s higher LogP value (3.1) reflects its increased hydrophobicity, making it more suitable for lipid-based drug formulations than this compound .

Research Findings :

  • This compound : Demonstrated 75% enantiomeric excess (ee) in resolving racemic ibuprofen, outperforming 2-Bornanamine (50% ee) in chiral separations .
  • Fenchylamine : Clinical studies show a 30% reduction in cough frequency compared to placebo, attributed to its bronchodilatory effects .

Critical Analysis of Divergent Data

While this compound’s synthetic protocols are well-documented, discrepancies exist in reported solubility values. Additionally, regulatory guidelines for pharmaceutical applications emphasize rigorous purity profiling, as outlined in , which mandates comparative studies with reference standards to ensure bioequivalence .

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